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Compound of Interest

Compound Name: (R)-1-(o-tolyl)ethanamine

Cat. No.: B025567 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of (R)-1-(o-tolyl)ethanamine, a chiral amine of significant interest in

stereoselective synthesis and drug development.[1] Given the scarcity of publicly available

experimental spectra for this specific compound, this guide synthesizes data from closely

related analogs, established spectroscopic principles, and predictive models to offer a robust

analytical framework for researchers, scientists, and drug development professionals.

Introduction: The Significance of (R)-1-(o-
tolyl)ethanamine
(R)-1-(o-tolyl)ethanamine belongs to the class of chiral α-methylbenzylamines. Its structure,

featuring a methyl group at the ortho position of the phenyl ring, confers distinct steric and

electronic properties that are highly valuable in asymmetric synthesis.[1] It serves as a crucial

resolving agent for racemic mixtures and as a chiral ligand in metal-catalyzed asymmetric

reactions.[1] Accurate spectroscopic characterization is paramount for confirming the identity,

purity, and structural integrity of this compound, ensuring its effective application in these

sensitive processes.

This guide will delve into the three core spectroscopic techniques for the structural elucidation

of (R)-1-(o-tolyl)ethanamine: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS). For each technique, we will present a detailed

experimental protocol, the expected data, and an in-depth interpretation of the spectral

features.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For (R)-1-(o-tolyl)ethanamine, both ¹H and ¹³C NMR are essential for

confirming the presence and connectivity of all atoms in the structure.

Experimental Protocol: NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of (R)-1-(o-tolyl)ethanamine.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of the amine in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can affect the chemical shift

of the labile N-H protons.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion and resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

Integrate all signals to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
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Expected ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts (δ) in ppm, multiplicities,

and coupling constants (J) in Hz for (R)-1-(o-tolyl)ethanamine. These predictions are based

on the analysis of structurally similar compounds and established substituent effects.

Assignment

Predicted

Chemical Shift

(ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

Ar-H 7.10 - 7.40 Multiplet - 4H

CH-NH₂ ~4.15 Quartet ~6.5 1H

Ar-CH₃ ~2.35 Singlet - 3H

NH₂
1.5 - 2.5

(variable)
Broad Singlet - 2H

CH-CH₃ ~1.40 Doublet ~6.5 3H

Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum provides a unique fingerprint of the molecule.

Aromatic Region (7.10 - 7.40 ppm): The four protons on the ortho-substituted benzene ring

will appear as a complex multiplet. The ortho-methyl group disrupts the symmetry, leading to

distinct chemical shifts for each aromatic proton.

Benzylic Proton (CH-NH₂, ~4.15 ppm): This proton is a quartet due to coupling with the three

protons of the adjacent methyl group (n+1 rule, 3+1=4). Its downfield shift is attributed to the

deshielding effect of the adjacent nitrogen atom and the aromatic ring.

Aromatic Methyl Group (Ar-CH₃, ~2.35 ppm): The three protons of the methyl group attached

to the aromatic ring appear as a singlet, as there are no adjacent protons to couple with.

Amine Protons (NH₂, 1.5 - 2.5 ppm): The two protons of the primary amine typically appear

as a broad singlet. Their chemical shift is highly variable and depends on the solvent,
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concentration, and temperature due to hydrogen bonding and exchange. Addition of D₂O will

cause this signal to disappear, confirming its assignment.[2]

Aliphatic Methyl Group (CH-CH₃, ~1.40 ppm): These three protons appear as a doublet due

to coupling with the single benzylic proton (n+1 rule, 1+1=2).

Expected ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for (R)-1-(o-tolyl)ethanamine are presented below.

Assignment Predicted Chemical Shift (ppm)

Ar-C (quaternary, C-Ar) ~144

Ar-C (quaternary, C-CH₃) ~135

Ar-CH 125 - 130

CH-NH₂ ~50

CH-CH₃ ~24

Ar-CH₃ ~19

Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to the six

chemically non-equivalent sets of carbon atoms.

Aromatic Carbons (125 - 144 ppm): The six carbons of the aromatic ring will appear in this

region. The two quaternary carbons (one attached to the ethylamine group and one to the

methyl group) will be downfield, while the four protonated carbons will be slightly upfield.

Benzylic Carbon (CH-NH₂, ~50 ppm): The carbon atom bonded to the nitrogen is deshielded

by the electronegative nitrogen and appears in this region.

Aliphatic Methyl Carbon (CH-CH₃, ~24 ppm): This is the carbon of the methyl group on the

ethylamine side chain.
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Aromatic Methyl Carbon (Ar-CH₃, ~19 ppm): The carbon of the methyl group attached to the

aromatic ring is typically found at the most upfield position in the spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation, which corresponds to vibrational transitions.

Experimental Protocol: IR Data Acquisition
Objective: To obtain an IR spectrum of (R)-1-(o-tolyl)ethanamine to identify its characteristic

functional groups.

Methodology:

Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR

absorption in the regions of interest.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Acquire a background spectrum of the empty sample holder or the solvent.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

to the background spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus

wavenumber (cm⁻¹).

Expected IR Spectral Data
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The following table lists the expected characteristic IR absorption bands for (R)-1-(o-
tolyl)ethanamine.

Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

N-H Stretch (asymmetric &

symmetric)
3300 - 3400 Medium, two bands

C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (aliphatic) 2850 - 3000 Medium

N-H Bend (scissoring) 1580 - 1650 Medium to Strong

C=C Stretch (aromatic) 1450 - 1600 Medium, multiple bands

C-N Stretch 1250 - 1335 Medium

C-H Bend (out-of-plane, ortho-

subst.)
730 - 770 Strong

Interpretation of the IR Spectrum
The IR spectrum will confirm the presence of the key functional groups in (R)-1-(o-
tolyl)ethanamine.

N-H Stretching (3300 - 3400 cm⁻¹): As a primary amine, two distinct bands are expected in

this region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[3]

C-H Stretching (2850 - 3100 cm⁻¹): The bands above 3000 cm⁻¹ are characteristic of C-H

bonds on the aromatic ring, while those below 3000 cm⁻¹ are from the aliphatic C-H bonds of

the methyl and ethyl groups.

N-H Bending (1580 - 1650 cm⁻¹): A medium to strong absorption in this region is indicative of

the N-H scissoring vibration of the primary amine group.[3]

Aromatic C=C Stretching (1450 - 1600 cm⁻¹): Several bands in this region are characteristic

of the carbon-carbon double bond stretching within the aromatic ring.
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C-N Stretching (1250 - 1335 cm⁻¹): The stretching vibration of the carbon-nitrogen bond in

an aromatic amine typically appears in this range.[3]

Ortho-Disubstitution Pattern (730 - 770 cm⁻¹): A strong band in this region is characteristic of

the out-of-plane C-H bending of an ortho-disubstituted benzene ring, providing strong

evidence for the substitution pattern.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS Data Acquisition
Objective: To determine the molecular weight and fragmentation pattern of (R)-1-(o-
tolyl)ethanamine.

Methodology:

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

a suitable inlet system (e.g., direct infusion or coupled with gas or liquid chromatography).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for

volatile compounds, while Electrospray Ionization (ESI) is suitable for generating protonated

molecules [M+H]⁺.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value.

Expected Mass Spectral Data
The molecular weight of (R)-1-(o-tolyl)ethanamine (C₉H₁₃N) is 135.21 g/mol .[4]
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m/z Proposed Fragment Significance

135 [M]⁺ Molecular Ion

120 [M - CH₃]⁺ Loss of a methyl group

118 [M - NH₃]⁺ Loss of ammonia

Interpretation of the Mass Spectrum
Molecular Ion Peak ([M]⁺, m/z 135): This peak corresponds to the intact molecule that has

been ionized. Its presence confirms the molecular weight of the compound.

Base Peak (m/z 120): The most intense peak in the spectrum is often the result of the loss of

a methyl group (CH₃) from the molecular ion. This fragmentation is highly favorable as it

results in a stable benzylic cation.

[M - NH₃]⁺ Peak (m/z 118): The loss of an ammonia molecule (NH₃) is another common

fragmentation pathway for primary amines.[5][6]

Visualization of Molecular Structure and
Fragmentation
Molecular Structure
Caption: Molecular structure of (R)-1-(o-tolyl)ethanamine.

Proposed Mass Spectrometry Fragmentation Pathway

[C₉H₁₃N]⁺
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m/z = 120
Base Peak
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Caption: Key fragmentation pathways of (R)-1-(o-tolyl)ethanamine in MS.

Conclusion
This technical guide provides a detailed spectroscopic framework for the characterization of

(R)-1-(o-tolyl)ethanamine. By combining predictive data with established principles of NMR,

IR, and MS, researchers can confidently verify the structure and purity of this important chiral

amine. The provided protocols and interpretations serve as a valuable resource for scientists

engaged in synthetic chemistry and drug development, ensuring the quality and reliability of

their work.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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